REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[CH:4][CH:3]=1.[H-].[Na+].I[CH3:14].[Cl-].[NH4+].C[N:18]([CH3:21])C=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:9])([CH3:14])[C:21]#[N:18])=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.86 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the mixture at 0° C. dropwise
|
Type
|
WAIT
|
Details
|
at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diisopropyl ether (3 times)
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (0-10% ethyl acetate in hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.29 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |